Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate
Description
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1) is a ketal derivative of ethyl acetoacetate, featuring a 1,3-dioxolane ring substituted with two methyl groups at positions 2 and 2. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol . This compound is characterized by a boiling point of 150–155°C at 50 Torr and a density of 1.0817 g/cm³ . It is widely utilized as a food additive and fragrance ingredient, imparting fruity, apple, and strawberry notes . Structurally, it belongs to the fatty acid ester class, sharing a heterocyclic acetal fragment and ester functional group with related dioxolane derivatives .
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 2-(2-tridecyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C20H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(23-16-17-24-20)18-19(21)22-4-2/h3-18H2,1-2H3 |
InChI Key |
AEMFAOLKXOJWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reaction
- Starting Diol: A 1,2-diol derivative bearing the tridecyl chain is prepared or procured.
- Acetal Formation: The diol is reacted with ethyl glyoxylate or a suitable aldehyde derivative under acid catalysis to form the 1,3-dioxolane ring.
The reaction is typically carried out in an aprotic solvent such as methylene chloride or acetonitrile, with an acid catalyst like trifluoroacetic acid or p-toluenesulfonic acid, ensuring the environment is essentially water-free to drive the equilibrium toward acetal formation.
Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Duration | Solvent | Notes |
|---|---|---|---|---|---|
| Acetalization | 1,2-diol + ethyl glyoxylate + acid catalyst | 0°C to room temp | 1 to 6 hours | Methylene chloride or acetonitrile | Water content <2% preferred |
| Esterification | Reaction with ethyl acetate or acetyl halogenide | 0°C to room temp | 1 to 4 hours | Toluene, methylene chloride | Use acetyl chloride or bromide for acetylation |
| Hydrolysis/Workup | Basic ester hydrolysis with K2CO3 or NaOH | 0°C to room temp | 1 to 4 hours | Methanol, THF, or dioxane | To finalize ester formation |
Key Synthetic Steps from Literature
A patent (WO2006031179A1) describes a process involving the formation of a 1,3-dioxolane intermediate by reacting a chloropropanediol derivative with trimethyl orthoacetate and an essentially water-free acid such as trifluoroacetic acid, followed by acetylation with acetyl halides and subsequent basic hydrolysis to yield ester derivatives. This method emphasizes:
- Use of aprotic solvents.
- Controlled temperature (0°C to 80°C).
- Use of potassium carbonate or sodium hydroxide for hydrolysis.
- Isolation of crystalline product by cooling and filtration.
This approach can be adapted for the synthesis of Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate by substituting the alkyl chain appropriately.
Reaction Mechanism Insights
- Acetalization: The diol attacks the aldehyde carbonyl carbon, forming a hemiacetal intermediate, which under acid catalysis loses water to form the stable 1,3-dioxolane ring.
- Esterification: The free hydroxyl or intermediate acetylated groups react with acetyl halides to form acetate esters.
- Hydrolysis: Basic conditions remove protecting groups or convert intermediates to the final ester.
Analytical and Purification Techniques
- Crystallization: The product often crystallizes upon cooling from methanol or other polar solvents.
- Filtration and Drying: Crystals are filtered and dried under reduced pressure at ~40°C.
- Characterization: NMR, IR, and mass spectrometry confirm the structure and purity.
- Chiral Purity: If stereochemistry is relevant, chiral HPLC may be employed.
Summary Table of Preparation Method
| Preparation Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Step 1: Diol Preparation | Synthesis or procurement of 1,2-diol with tridecyl chain | Starting material for acetal formation | Pure diol with correct chain length |
| Step 2: Acetalization | Diol + ethyl glyoxylate + trifluoroacetic acid, aprotic solvent | Formation of 1,3-dioxolane ring | Cyclic acetal intermediate |
| Step 3: Acetylation | Acetyl halide (acetyl chloride/bromide), toluene, 0°C to RT | Introduction of acetate group | Acetylated intermediate |
| Step 4: Basic Hydrolysis | K2CO3 or NaOH in methanol/THF, room temp | Final ester formation | This compound |
Research Findings and Optimization
- The use of trifluoroacetic acid as a catalyst ensures high purity and retention of stereochemistry during acetal formation.
- Reaction times and temperatures are optimized to balance yield and purity, typically 1–6 hours at 0°C to room temperature for acetalization.
- Basic hydrolysis with potassium carbonate is preferred for mild conditions preventing decomposition.
- Solvent choice impacts reaction rate and product crystallization; methylene chloride and toluene are commonly used solvents.
- The method is scalable for industrial production due to mild conditions and straightforward purification.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate with structurally analogous dioxolane-based esters, focusing on molecular features, physicochemical properties, and applications.
Structural Comparisons
| Compound Name | CAS RN | Substituents on Dioxolane Ring | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | 6290-17-1 | 2-methyl, 4-methyl | C₉H₁₆O₄ | Two methyl groups on the dioxolane ring |
| Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone®) | 6413-10-1 | 2-methyl | C₈H₁₄O₄ | Single methyl group on the dioxolane ring |
| Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | 15571-51-4 | 2-propyl | C₁₀H₁₈O₄ | Propyl substituent on the dioxolane ring |
- Key Differences :
- Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate has two methyl groups on the dioxolane ring, enhancing steric hindrance and lipophilicity compared to Fructone® (one methyl group) .
- The propyl-substituted analog (CAS 15571-51-4) exhibits increased molecular weight and hydrophobicity due to its longer alkyl chain .
Physicochemical Properties
- Notable Trends: Reduced boiling points correlate with fewer alkyl substituents (e.g., Fructone®’s 90°C vs. 150–155°C for the dimethyl analog) . The propyl-substituted compound likely has higher lipophilicity, impacting its solubility and volatility .
Analytical Methods
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is analyzed via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases, achieving optimal separation on Newcrom R1 columns . Similar methods apply to Fructone®, though its lower molecular weight may necessitate adjustments in retention times .
Q & A
Q. What analytical methods are recommended for separating and quantifying Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate in complex mixtures?
Reverse-phase HPLC using a Newcrom R1 column (low silanol activity) is effective for separation. A mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) achieves baseline resolution. For fast analysis, 3 µm particle columns enable UPLC applications. This method is scalable for preparative isolation of impurities and pharmacokinetic studies .
Q. How is the safety profile of this compound assessed in toxicological studies?
Safety assessments include genotoxicity assays (e.g., Ames test), skin sensitization studies, and evaluation of developmental/reproductive toxicity. Margin of exposure (MOE) values >100 indicate low risk for repeated-dose toxicity. Environmental risk assessments classify it as non-persistent, non-bioaccumulative, and non-toxic (non-PBT) under IFRA standards .
Q. What are the primary synthetic routes for this compound?
Synthesis typically involves ketalization of ethyl acetoacetate with 1,2-diols under acidic catalysis (e.g., p-toluenesulfonic acid). Reaction conditions (temperature, solvent polarity) are optimized to minimize side products like cis/trans or Z/E stereoisomers, which require chromatographic or crystallographic purification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in retention times during HPLC analysis of this compound?
Inconsistent retention times may arise from column aging or mobile phase pH variations. System suitability tests with internal standards (e.g., triethylamine) are critical. Adjusting phosphoric acid concentration (±0.1% v/v) or column temperature (±2°C) can restore reproducibility. Confirm peak identity via spiked samples or MS fragmentation patterns .
Q. What strategies improve the stereoselective synthesis of this compound to favor specific isomers?
Stereochemical control is achieved through solvent choice (e.g., toluene for thermodynamic control) and chiral catalysts (e.g., BINOL-derived phosphoric acids). Dynamic kinetic resolution at low temperatures (-20°C) enhances enantiomeric excess. Post-synthesis, chiral HPLC or enzymatic resolution isolates desired isomers .
Q. How does the compound’s logP value (1.35) influence its pharmacokinetic behavior in biological systems?
The moderate logP suggests balanced lipophilicity, enabling passive diffusion across cell membranes. In vitro assays (e.g., Caco-2 permeability) should validate absorption rates. For in vivo studies, formulate with cyclodextrins or lipid carriers to enhance bioavailability, particularly for central nervous system targeting .
Q. What advanced techniques characterize degradation products of this compound under environmental conditions?
Accelerated degradation studies (e.g., UV exposure, hydrolytic stress) coupled with LC-HRMS identify breakdown products. Quantum mechanical calculations (DFT) predict reactive sites, while NMR and IR spectroscopy confirm structural changes. Ecotoxicological assays (e.g., Daphnia magna toxicity) assess environmental impact of degradation byproducts .
Methodological Considerations
Q. How should researchers validate purity thresholds for this compound in pharmacological studies?
Use orthogonal methods:
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
Implement design of experiments (DoE) to optimize:
- Catalyst loading (0.5–2 mol%).
- Reaction time (4–24 hrs).
- Solvent polarity (dielectric constant 2–20). Response surface methodology (RSM) identifies critical parameters, while PAT tools (e.g., in situ FTIR) monitor reaction progression .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s environmental persistence?
Discrepancies arise from test systems (e.g., OECD 301B vs. 309). Standardize assays using ISO 10634 for water-sediment systems. Spiked samples should be analyzed via LC-MS/MS with a detection limit <1 ppb. Meta-analyses of half-life (t½) data under varying pH and temperature conditions clarify persistence thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
